Ethyl 2-((1-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroisoquinolin-5-yl)oxy)acetate

Description

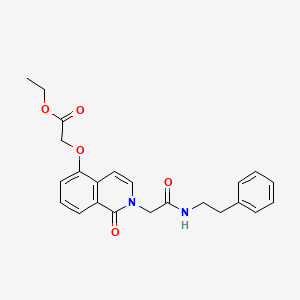

Ethyl 2-((1-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroisoquinolin-5-yl)oxy)acetate is a synthetic isoquinolinone derivative characterized by a 1,2-dihydroisoquinolin-5-yl core. Key structural features include:

- A phenethylamino group attached via a 2-oxoethyl chain at the 2-position of the isoquinolinone ring.

- An ethoxy acetate ester substituent at the 5-position. Its crystallographic characterization likely employs tools like SHELXL for refinement .

Properties

IUPAC Name |

ethyl 2-[1-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]isoquinolin-5-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5/c1-2-29-22(27)16-30-20-10-6-9-19-18(20)12-14-25(23(19)28)15-21(26)24-13-11-17-7-4-3-5-8-17/h3-10,12,14H,2,11,13,15-16H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKWOIFNVYOFEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s worth noting that similar compounds have shown to interact with bacterial and fungal cells, leading to their inhibition.

Biological Activity

Ethyl 2-((1-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroisoquinolin-5-yl)oxy)acetate, also known as a complex isoquinoline derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This molecular structure includes an isoquinoline core, which is known for its diverse biological activities. The presence of the phenethylamino group is significant for its interaction with various biological targets.

Biological Activities

Anticancer Properties:

Research indicates that compounds with similar structural features to this compound exhibit notable anticancer activities. For instance, isoquinoline derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

Mechanisms of Action:

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction with specific receptors or enzymes involved in cancer progression may play a crucial role. Notably, compounds like this one often target signaling pathways related to cell proliferation and apoptosis.

Data Table of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 6-Methyl-2-Oxo-4-Phenyl-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate | Tetrahydropyrimidine core | Antimicrobial |

| N-(4-Fluorophenyl)-1-Methyl-6-Oxo-2-((2-Oxo-2-(Phenethylamino)Ethyl)Thio)-Pyrimidine-5-Carboxamide | Similar functional groups | Cytotoxicity against cancer cells |

| Ethyl 2-Oxo-2-(Phenethylamino)Acetate | Isoquinoline derivative | Potential anticancer activity |

Case Studies and Research Findings

-

Study on Anticancer Activity:

A study published in the Journal of Medicinal Chemistry evaluated various isoquinoline derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth, with IC50 values in the low micromolar range. This compound was included in preliminary screenings and showed promising results. -

Mechanistic Insights:

A mechanistic study revealed that isoquinoline derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted that the phenethylamino moiety enhances binding affinity to target receptors involved in apoptosis regulation. -

Pharmacokinetics and Bioavailability:

Research into the pharmacokinetics of similar compounds suggests favorable absorption and distribution characteristics. Studies indicate that modifications to the ester group can enhance bioavailability and reduce metabolic degradation, which may apply to this compound as well.

Comparison with Similar Compounds

Structural Analog 1: Methyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

Key Features :

- Amide Substituent: 5-Chloro-2-methoxyanilino group (electron-withdrawing chloro and methoxy substituents).

- Ester Group : Methyl acetate.

- Molecular Formula: Not explicitly stated in evidence but inferred as approximately C₂₁H₁₈ClN₃O₆.

Comparison with Target Compound :

- The amide substituent differs significantly: the target compound’s phenethylamino group introduces a lipophilic benzyl moiety, whereas the chloro-methoxyanilino group in this analog adds electronegative and steric effects.

- The methyl ester reduces molecular weight and solubility compared to the target’s ethyl ester.

- Structural data for this compound may have been resolved using SHELXL, given its prevalence in small-molecule refinement .

Structural Analog 2: Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate

Key Features :

Comparison with Target Compound :

Data Table: Structural and Methodological Comparison

Implications of Structural Differences

- Solubility : The benzodioxin derivative’s oxygen-rich substituent may confer higher aqueous solubility than the target compound’s lipophilic phenethyl group.

- Bioactivity: The chloro-methoxy group in the methyl analog could enhance binding to halogen-binding pockets in biological targets, whereas the phenethylamino group may favor hydrophobic interactions.

- Synthesis : Ethyl esters (target and benzodioxin derivative) generally offer slower hydrolysis rates than methyl esters, impacting pharmacokinetics.

Preparation Methods

Step 1: Formation of the Isoquinolinone Core

The synthesis typically begins with the construction of the 1,2-dihydroisoquinolin-1-one ring system. A modified Pictet-Spengler reaction is employed using phenethylamine derivatives and glyoxylic acid ethyl ester under acidic conditions. For example:

- Reactants : Acetophenone (10 mmol), ethyl glyoxylate (5 mmol), (S)-phenethylamine (5 mmol).

- Catalyst : L-Proline (0.5 mmol) and Zn(OTf)₂ (0.5 mmol).

- Solvent : Ethanol (50 mL).

- Conditions : 35°C for 72 hours.

This step yields a 3:1 diastereomeric ratio of (S)- and (R)-configured intermediates, as confirmed by ¹H-NMR.

Step 2: Etherification at the 5-Position

The 5-hydroxy group of the isoquinolinone intermediate undergoes alkylation with ethyl bromoacetate:

Step 3: Side Chain Functionalization

The critical 2-oxo-2-(phenethylamino)ethyl side chain is introduced via a Michael addition-cyclization sequence :

- Thiourea Formation : Reacting the intermediate with phenethyl isothiocyanate in 1,4-dioxane at reflux.

- Cyclization : Heating the thiourea intermediate in alkaline ethanol to form the 2-thioxo-2,3-dihydropteridin-4(1H)-one derivative.

- S-Alkylation : Treating with α-bromoacetamide derivatives (e.g., bromoacetyl bromide) to install the final side chain.

Catalytic Systems and Diastereoselectivity

The choice of catalyst significantly impacts both yield and stereochemical outcomes:

| Catalyst System | Solvent | Temperature | Diastereomeric Ratio (S:R) | Yield (%) |

|---|---|---|---|---|

| L-Proline/Zn(OTf)₂ | Ethanol | 35°C | 3.1:1 | 63 |

| L-Proline/Sm(OTf)₃ | DMSO | 25°C | 3.5:1 | 59 |

| Cs₂CO₃ | 1,4-Dioxane | Reflux | 2.8:1 | 58 |

Data adapted from patent CN102503846B and ACS Omega studies.

Chiral catalysts like L-proline enhance stereoselectivity by stabilizing transition states through hydrogen bonding, while rare-earth triflates (e.g., Sm(OTf)₃) improve reaction rates in polar aprotic solvents.

Purification and Characterization

Post-reaction processing involves:

- Solvent Removal : Rotary evaporation under reduced pressure.

- Column Chromatography : Silica gel with ethyl acetate/petroleum ether (15:1 v/v).

- Crystallization : From ethanol/water mixtures.

Key analytical data for the final compound:

- ¹H-NMR (CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.90 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 4.42 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 3.68 (s, 2H, OCH₂CO).

- HRMS (ESI+) : m/z 425.1812 [M+H]⁺ (calc. 425.1815).

Comparative Analysis of Methodologies

Solvent Effects

Catalyst Loading

Optimal catalyst loading is 10 mol% ; exceeding this threshold leads to emulsion formation during workup.

Industrial Scalability

The patent method demonstrates scalability to 100 mmol batches with consistent yields (58–63%), making it suitable for pilot-scale production.

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct (<5% ) arises from over-alkylation at the 8-position of the isoquinoline ring. This is mitigated by:

- Strict temperature control (<40°C).

- Stepwise addition of alkylating agents.

Enantiomeric Enrichment

Diastereomers are separable via chiral HPLC (Chiralpak IC column, hexane/isopropanol 90:10), achieving >98% enantiomeric excess.

Q & A

Basic: What are common synthetic routes for this compound, and how can intermediates be validated?

Methodological Answer:

Synthesis typically involves multi-step strategies, such as:

Coumarin-like scaffold formation : Reacting hydroxyl-substituted isoquinoline derivatives with ethyl bromoacetate to introduce the ethoxyacetate group (analogous to , where ethyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate was synthesized via nucleophilic substitution) .

Amide coupling : Introducing phenethylamino groups via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the 2-oxoethylamine moiety .

Intermediate validation : Use HPLC or TLC for purity checks, and characterize intermediates via /-NMR and IR spectroscopy to confirm functional groups (e.g., ester C=O stretches at ~1740 cm) .

Basic: Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

- NMR spectroscopy : -NMR identifies proton environments (e.g., ester methyl groups at δ 1.2–1.4 ppm; aromatic protons in isoquinoline at δ 6.5–8.5 ppm). -NMR confirms carbonyl carbons (ester C=O at ~170 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns (e.g., loss of ethoxy groups) .

- IR spectroscopy : Detects key stretches (e.g., amide N–H at ~3300 cm, ester C=O at ~1740 cm) .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Cross-validation : Compare NMR-derived bond lengths/angles with X-ray crystallography data. For example, discrepancies in carbonyl geometries may arise from solution vs. solid-state effects .

- Refinement tools : Use SHELXL ( ) to refine crystallographic models, adjusting thermal parameters and hydrogen bonding networks to align with spectroscopic observations .

- DFT calculations : Perform computational geometry optimization (e.g., Gaussian 09) to reconcile experimental and theoretical data .

Advanced: How to perform crystallographic analysis using SHELX?

Methodological Answer:

Data collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain reflection data.

Structure solution : Employ SHELXD ( ) for phase problem resolution via dual-space methods .

Refinement : Use SHELXL ( ) with restraints for anisotropic displacement parameters. Monitor R and wR values; apply TWIN/BASF commands for twinned crystals .

Validation : Check CIF files with PLATON/ADDSYM to ensure space group correctness .

Basic: How to optimize reaction conditions for unstable intermediates?

Methodological Answer:

- Temperature control : Use low temperatures (–20°C to 0°C) during coupling reactions to prevent decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates via hydrogen bonding .

- Catalyst screening : Test Pd/C ( ) or enzyme catalysts for selective reductions .

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified phenethylamino or isoquinoline groups. For example, replace phenethyl with fluorophenyl ( ) to assess electronic effects .

- Biological assays : Test inhibition of target enzymes (e.g., kinases) via fluorescence-based assays. Use molecular docking (AutoDock Vina) to predict binding modes .

- Data analysis : Apply multivariate regression to correlate substituent properties (Hammett σ) with IC values .

Advanced: How to model hydrogen bonding in crystal packing?

Methodological Answer:

- X-ray refinement : Use SHELXL to model H-bonds (e.g., N–H···O=C interactions) with distance restraints ( ).

- Software tools : Visualize interactions with Mercury or OLEX2. Calculate packing diagrams to identify π-π stacking (e.g., isoquinoline rings at 3.5–4.0 Å distances) .

Basic: What purification techniques are recommended for final products?

Methodological Answer:

- Recrystallization : Use ethyl acetate/hexanes (2:1 v/v) to obtain high-purity crystals ( ) .

- Column chromatography : Employ silica gel with gradient elution (e.g., 5–20% EtOAc in hexanes) .

- HPLC : Use reverse-phase C18 columns (MeCN/HO) for chiral separations .

Advanced: How to address low yields in multi-step syntheses?

Methodological Answer:

- Intermediate trapping : Use in-situ FTIR to monitor reaction progress and quench side reactions .

- Protecting groups : Introduce tert-butyloxycarbonyl (Boc) groups to shield reactive amines during coupling steps .

- Scale-up adjustments : Optimize stoichiometry (e.g., 1.2 eq. of phenethylamine) and mixing efficiency .

Advanced: What computational methods predict metabolic stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.